molecular formula C10H12N2O B3001507 N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 6765-53-3

N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B3001507
CAS No.: 6765-53-3
M. Wt: 176.219
InChI Key: MJVZHYANAWGLMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced isoindole derivatives, and substituted isoindole derivatives .

Scientific Research Applications

Anti-inflammatory Effects

Research has indicated that isoindole derivatives exhibit significant anti-inflammatory properties. Specifically, compounds similar to N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, studies have demonstrated that certain isoindoline derivatives can effectively inhibit COX-1 and COX-2 enzymes, suggesting their potential use as anti-inflammatory agents .

Anticancer Potential

Isoindole derivatives have also been investigated for their anticancer properties. The structural features of this compound allow it to interact with cancer-related targets. Preliminary studies suggest that modifications of this compound can lead to increased cytotoxicity against various cancer cell lines .

Neurological Applications

The compound shows promise in treating neurological disorders. Isoindole derivatives have been linked to neuroprotective effects and the inhibition of acetylcholinesterase activity, which is beneficial in Alzheimer's disease management. These compounds may enhance cognitive function by preventing the breakdown of acetylcholine .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research into SAR has revealed that substituents on the isoindole ring can significantly affect the potency and selectivity of the compound against specific biological targets .

ModificationEffect on Activity
Alkyl groupsIncreased lipophilicity and bioavailability
Aromatic substitutionsEnhanced interaction with COX enzymes
Carboxamide variationsAltered binding affinity and inhibitory potency

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of isoindole derivatives, this compound was tested for its ability to inhibit COX enzymes in vitro. Results showed that it exhibited comparable inhibition rates to established anti-inflammatory drugs like indomethacin and celecoxib, indicating its potential as a therapeutic agent in inflammatory conditions .

Case Study 2: Neuroprotective Effects

A research project focused on neuroprotective agents evaluated this compound for its effects on neuronal cell lines exposed to oxidative stress. The compound demonstrated significant protective effects by reducing cell death and promoting cell viability, suggesting its application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide is a compound belonging to the isoindole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isoindole backbone, which contributes to its reactivity and interaction with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of diverse derivatives that may enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Antiviral Activity : Studies have shown that isoindole derivatives can inhibit viral replication by targeting viral enzymes and proteins. For instance, some derivatives have been reported to exhibit inhibitory effects against herpes simplex virus (HSV) through modulation of thymidine kinase activity .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10. This dual action suggests a complex mechanism involving modulation of the NF-kB pathway and cyclooxygenase (COX) enzyme inhibition .
  • Anticancer Properties : this compound has been investigated for its anticancer effects. It appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Research Findings

Recent studies have highlighted the compound's potential across various therapeutic areas:

Biological Activity Findings Reference
AntiviralInhibits HSV replication; potential as a therapeutic agent against viral infections
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; enhances anti-inflammatory markers
AnticancerInduces apoptosis in cancer cells; affects cell cycle progression
NeuroprotectiveExhibits protective effects in neurodegenerative models; potential for CNS applications

Case Studies

  • Antiviral Efficacy : A study investigating the antiviral properties of isoindole derivatives found that this compound significantly reduced viral load in infected cell lines. The mechanism involved inhibition of viral thymidine kinase, essential for viral DNA synthesis.
  • Anti-inflammatory Response : In an experimental model of arthritis, administration of the compound led to decreased joint swelling and pain, correlating with reduced expression of inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS) .
  • Cancer Cell Studies : Research demonstrated that treatment with this compound resulted in significant growth inhibition in various cancer cell lines. The study indicated that the compound triggered apoptosis through mitochondrial pathways and affected key signaling molecules involved in cell survival .

Properties

IUPAC Name

N-methyl-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-11-10(13)12-6-8-4-2-3-5-9(8)7-12/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZHYANAWGLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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